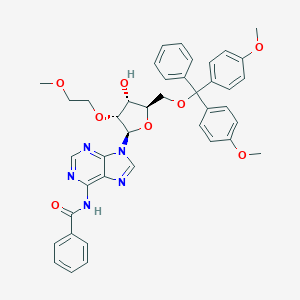

N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine

説明

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine (CAS: 251647-48-0) is a synthetic adenosine derivative extensively utilized in biomedical research, particularly in studies targeting adenosine receptors associated with neurological disorders such as Huntington’s disease, Parkinson’s disease, and stroke . Its molecular formula is C₄₁H₄₁N₅O₈, with a molecular weight of 731.79 g/mol. Key structural features include:

- N-benzoyl protection at the exocyclic amine, enhancing stability during synthesis.

- 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) group, a common protecting group for the 5'-hydroxyl in oligonucleotide synthesis.

- 2'-O-(2-methoxyethyl) (2'-MOE) modification, which improves nuclease resistance and pharmacokinetic properties .

The compound is typically stored at -20°C and has a purity exceeding 95% (HPLC), making it suitable for high-precision applications .

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVMXGNDTKPSMC-MUMPVVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610825 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251647-48-0 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine, also referred to as DMTBA, is a synthetic derivative of adenosine characterized by its complex molecular structure and potential biological activities. The compound is recognized for its relevance in pharmacological research, particularly concerning its interactions with adenosine receptors, which play critical roles in various physiological processes.

- Molecular Formula : C41H41N5O8

- Molecular Weight : 731.79 g/mol

- CAS Number : 251647-48-0

- Purity : >95% (HPLC)

- Storage Conditions : -20°C

Biological Activity

DMTBA's biological activity primarily revolves around its interaction with adenosine receptors, specifically the A1, A2A, A2B, and A3 subtypes. These receptors are implicated in numerous biological functions, including neurotransmission, cardiovascular regulation, and immune response modulation.

- Adenosine Receptor Modulation : DMTBA acts as a modulator of adenosine receptors, influencing downstream signaling pathways that affect cellular responses.

- Neuroprotective Effects : Research indicates that compounds similar to DMTBA may exhibit neuroprotective properties, potentially beneficial in conditions such as Parkinson's disease and Huntington's disease.

- Anti-inflammatory Properties : Some studies suggest that DMTBA may have anti-inflammatory effects by modulating immune responses through adenosine receptor pathways.

In Vitro Studies

In vitro studies have demonstrated that DMTBA can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of specific signaling cascades associated with adenosine receptors.

In Vivo Studies

Animal models have shown that administration of DMTBA leads to significant improvements in neurodegenerative conditions, suggesting its potential as a therapeutic agent. For instance:

- Model : Mice with induced neurodegeneration.

- Outcome : Reduced neuronal loss and improved motor function.

Case Studies

-

Case Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of DMTBA in a mouse model of Parkinson's disease.

- Methodology : Mice were treated with DMTBA prior to inducing neurodegeneration.

- Results : Significant reduction in dopaminergic neuron loss was observed compared to control groups.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory properties of DMTBA in an animal model of arthritis.

- Methodology : Administration of DMTBA was compared with standard anti-inflammatory drugs.

- Results : DMTBA exhibited comparable efficacy in reducing inflammation markers.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Neuroprotection | Adenosine receptor modulation | Mouse model | Reduced neuronal loss |

| Anti-inflammatory | Immune response modulation | Arthritis model | Comparable efficacy to standard drugs |

| Cell proliferation | Induction of apoptosis | Cancer cell lines | Inhibition of cell growth |

類似化合物との比較

Structural and Functional Differences

The compound is compared to three primary analogs (Table 1):

Table 1: Structural Comparison of Adenosine Derivatives

Key Observations:

- 2'-MOE vs. 2'-Deoxy : The 2'-MOE group in the target compound enhances RNA-like binding while conferring resistance to enzymatic degradation compared to 2'-deoxy analogs .

- 3'-Succinate Functionalization : The succinate derivative (CAS: 74405-42-8) is tailored for solid-phase synthesis via carboxylate coupling, unlike the 2'-MOE variant, which prioritizes in vivo stability .

- 3'-Deoxy Modification : The 3'-deoxy analog (CAS: 84138-86-3) lacks a hydroxyl group, reducing ribosome interaction but increasing metabolic stability in certain contexts .

Pharmacokinetic and Stability Profiles

Table 2: Pharmacokinetic Comparison

*Inferred from structural analogs in and general MOE-modified oligonucleotide data.

- The 2'-MOE group significantly prolongs plasma half-life by reducing renal clearance and metabolic degradation, a critical advantage over 2'-deoxy derivatives .

- The 3'-succinate modification improves aqueous solubility but may reduce membrane permeability, limiting its utility in CNS-targeted therapies .

準備方法

Step 1: 2'-O-Methoxyethylation of Adenosine

The 2'-hydroxyl group is selectively alkylated to enhance nuclease resistance and RNA-binding affinity.

Reaction Conditions :

-

Substrate : Adenosine (1.0 equiv)

-

Alkylating Agent : Methoxyethyl triflate (1.2 equiv)

-

Base : Sodium hydride (2.0 equiv) in anhydrous DMF

-

Temperature : 50–60°C, 6–8 hours

The reaction proceeds via SN2 mechanism, with the base deprotonating the 2'-OH to form a nucleophilic alkoxide. Polar solvents like DMF stabilize the transition state, while excluding water prevents hydrolysis of the triflate reagent. Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) to isolate 2'-O-(2-methoxyethyl)adenosine.

Step 2: N6-Benzoylation

The exocyclic amine at N6 is protected to prevent undesired side reactions during subsequent phosphoramidite coupling.

Reaction Conditions :

-

Substrate : 2'-O-(2-methoxyethyl)adenosine (1.0 equiv)

-

Protective Agent : Methyl benzoate (3.0 equiv)

-

Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv)

-

Solvent : Anhydrous acetonitrile, reflux for 4 hours

-

Workup : Partial solvent evaporation, treatment with 5% NaHCO₃ to hydrolyze excess benzoate

Transesterification occurs via TFA-catalyzed acyl transfer, selectively benzoylating the N6 position. The methoxyethyl group remains intact under these mildly acidic conditions. The product, N6-benzoyl-2'-O-(2-methoxyethyl)adenosine, is crystallized from ethanol/water (7:3) to achieve >98% purity.

Step 3: 5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl is protected with the acid-labile DMT group to enable selective activation at the 3'-position in oligonucleotide synthesis.

Reaction Conditions :

-

Substrate : N6-benzoyl-2'-O-(2-methoxyethyl)adenosine (1.0 equiv)

-

DMT Chloride : 1.5 equiv in anhydrous pyridine/dichloromethane (1:4 v/v)

-

Temperature : Room temperature, 12 hours

-

Workup : Quenching with methanol, purification via flash chromatography (hexane/acetone 3:1)

The DMT group introduces steric bulk, necessitating prolonged reaction times for complete conversion. The final product is isolated as a white solid and stored under inert conditions to prevent premature deprotection.

Industrial-Scale Optimization

Commercial production scales the above steps with modifications to improve efficiency and sustainability:

Catalytic Recycling in N6-Benzoylation

The patented method in CN112341509A highlights a closed-loop system for regenerating methyl benzoate from reaction byproducts:

-

Fatty Alcohol Recovery : Methanol from step 2 is distilled and reused.

-

Benzoic Acid Esterification : Recovered benzoic acid is re-esterified with methanol to regenerate methyl benzoate.

This process achieves >90% atom economy, reducing waste and raw material costs.

Continuous-Flow Alkylation

For 2'-O-methoxyethylation, continuous-flow reactors replace batch processing:

-

Residence Time : 30 minutes at 60°C

-

Throughput : 5 kg/day per reactor module

Analytical Validation

Structural integrity and purity are verified through multi-modal characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

HPLC Purity Analysis

-

Column : C18, 4.6 × 150 mm, 5 µm

-

Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile

Comparative Analysis of Protective Group Stability

Challenges and Mitigation Strategies

Steric Hindrance in DMT Protection

The bulky DMT group slows reaction kinetics at the 5'-position. Solutions include:

-

Microwave Assistance : Reducing reaction time from 12h to 2h at 50°C.

-

Ultra-Dry Solvents : Minimizing traces of water that hydrolyze DMT-Cl.

Q & A

Q. What are the core synthetic pathways for preparing N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine?

- Methodological Answer : The synthesis involves multi-step protection and functionalization of adenosine derivatives. Key steps include:

- 5'-OH Protection : Use of bis(4-methoxyphenyl)phenylmethyl (DMT) groups to block the 5'-hydroxyl via tritylation under anhydrous conditions (e.g., DMT-Cl in pyridine) .

- 2'-O Modification : Introduction of 2-methoxyethyl groups using 2-methoxyethyl triflate or similar agents in the presence of a base (e.g., DBU) to enhance nuclease resistance .

- N-Benzoylation : Protection of the exocyclic amine (N6 position) with benzoyl chloride in a mixed solvent system (e.g., THF/water) .

- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) and characterization via / NMR and HRMS .

Q. How is structural integrity validated during synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regioselective protection (e.g., DMT at 5', benzoyl at N6, and 2'-O-methoxyethyl). Key signals include aromatic DMT protons (δ 6.8–7.4 ppm) and methoxyethyl groups (δ 3.3–3.7 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated for : 782.32 g/mol vs. observed 782.31) .

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in oligonucleotide synthesis?

- Methodological Answer :

- Phosphoramidite Derivatization : Convert the 3'-OH to a phosphoramidite (e.g., using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) for solid-phase synthesis. Critical parameters include reaction time (<4 hrs) and moisture control (<10 ppm HO) to prevent hydrolysis .

- Stability Studies : Monitor degradation under acidic (DMT removal) or basic conditions (ammonia deprotection) via LC-MS. Contradictory data on 2'-O-methoxyethyl hydrolysis rates (pH-dependent) require buffered deprotection (pH 9.5, 55°C, 16 hrs) .

Q. What strategies address contradictory data in antisense oligonucleotide (ASO) activity?

- Methodological Answer :

- Target Binding Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (K) to complementary RNA. Discrepancies in activity may arise from 2'-O-methoxyethyl steric effects vs. enhanced RNase H evasion .

- In Silico Modeling : Molecular dynamics simulations predict conformational flexibility of the 2'-O-methoxyethyl group. Compare with crystal structures of ASO:RNA duplexes to resolve activity contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。